molecular formula C15H15FN2OS B5533090 1-(2-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine

1-(2-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine

Cat. No.: B5533090
M. Wt: 290.4 g/mol
InChI Key: RWXCSEZEECDPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and a thiophene-2-carbonyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: Piperazine can be synthesized through the hydrogenation of pyrazine or by the reaction of ethylenediamine with dihaloalkanes.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with piperazine.

    Attachment of the Thiophene-2-carbonyl Group: The thiophene-2-carbonyl group can be introduced via acylation reactions using thiophene-2-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Biological Activities

1-(2-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine has been studied for various biological activities:

Antidepressant Effects:
Research indicates that compounds with similar piperazine structures exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of the fluorophenyl group may enhance binding affinity to serotonin receptors, leading to improved efficacy in treating depression.

Antimicrobial Activity:
Several studies have demonstrated that piperazine derivatives possess antimicrobial properties. For instance, compounds with thiophene moieties have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The incorporation of the thiophene-2-carbonyl group may enhance this activity through increased lipophilicity and membrane permeability.

Neuroprotective Properties:
Piperazine derivatives are also being investigated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The ability to cross the blood-brain barrier makes these compounds promising candidates for further development.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Effect on Activity
Fluorophenyl GroupIncreases receptor binding affinity
Thiophene CarbonylEnhances antimicrobial activity and membrane permeability
Piperazine RingEssential for neuropharmacological effects

Case Studies:
Recent studies have explored various analogs of the compound, revealing that modifications to the thiophene or piperazine rings can significantly alter their pharmacological profiles. For instance, substituting different halogens on the phenyl ring has shown to increase selectivity towards specific receptors, thereby enhancing therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)piperazine: Lacks the thiophene-2-carbonyl group.

    4-(Thiophene-2-carbonyl)piperazine: Lacks the fluorophenyl group.

    1-(2-Chlorophenyl)-4-(thiophene-2-carbonyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

1-(2-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine is unique due to the presence of both the fluorophenyl and thiophene-2-carbonyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by various studies and findings.

Chemical Structure and Properties

The compound's structure features a piperazine ring substituted with a 2-fluorophenyl group and a thiophene-2-carbonyl moiety. The molecular formula is C15H17FN2SC_{15}H_{17}FN_2S with a molecular weight of 284.37 g/mol. Its unique structure contributes to its diverse biological activities.

Biological Activity Overview

This compound has been investigated for several biological activities:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine display potent activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
1-(2-Fluorophenyl)-4-piperazineS. aureus14-17
1-(2-Fluorophenyl)-4-thiopheneE. coli12-15
Other Piperazine DerivativesB. subtilis13-16

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The compound demonstrated significant anti-proliferative effects, with IC50 values indicating effective inhibition of cell growth at concentrations below 25 µM .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG-2<25
MCF-7<25
PC-3Moderate

The mechanism of action for this compound involves interactions with specific molecular targets within cells. The fluorophenyl group may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects such as inhibition of cell proliferation or bacterial growth .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that piperazine derivatives exhibited broad-spectrum antibacterial activity, with some compounds showing enhanced efficacy when substituents were modified .
  • Cancer Cell Inhibition : Another research effort focused on the anti-proliferative effects of thiophene-linked compounds against multiple cancer cell lines, revealing that structural variations significantly impacted their potency .

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c16-12-4-1-2-5-13(12)17-7-9-18(10-8-17)15(19)14-6-3-11-20-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXCSEZEECDPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.